molecular formula C22H20FN5O B10932156 5-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10932156
M. Wt: 389.4 g/mol
InChI Key: ACTYWUSMGAOFCO-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N~7~-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a fluorophenyl and a methylphenyl group attached to the structure. It is of interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N~7~-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-N~7~-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can be performed on the fluorophenyl group to form the corresponding fluorophenyl alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to perform substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as ketones, alcohols, and other functionalized triazolopyrimidines.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N~7~-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors such as ERα, where it can act as an agonist or antagonist, modulating the receptor’s activity . This interaction can influence various cellular pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-fluorophenyl)-N~7~-[1-(4-methylphenyl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both fluorophenyl and methylphenyl groups enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C22H20FN5O

Molecular Weight

389.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[1-(4-methylphenyl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H20FN5O/c1-3-18(15-6-4-14(2)5-7-15)26-21(29)20-12-19(16-8-10-17(23)11-9-16)27-22-24-13-25-28(20)22/h4-13,18H,3H2,1-2H3,(H,26,29)

InChI Key

ACTYWUSMGAOFCO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

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